molecular formula C7H13NO B2511068 (1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane CAS No. 2490314-14-0

(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane

Cat. No.: B2511068
CAS No.: 2490314-14-0
M. Wt: 127.187
InChI Key: HWEYSHKPDVXCKR-BQBZGAKWSA-N
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Description

(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane is a chiral azabicyclic compound offered as a high-purity chemical building block for research and development. Compounds featuring the azabicyclo[3.2.0]heptane scaffold are of significant interest in medicinal chemistry, notably as core structures in various beta-lactam antibiotics and beta-lactamase inhibitors, such as sulbactam and its derivatives . The specific stereochemistry and methoxy substitution of this molecule make it a valuable synthon for the stereoselective synthesis of more complex, biologically active molecules. Researchers can utilize this compound in exploring new pharmacologically active agents, developing novel enzyme inhibitors, or as a key intermediate in organic synthesis. The product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity, identity, and handling procedures.

Properties

IUPAC Name

(1R,5S)-1-methoxy-3-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-9-7-3-2-6(7)4-8-5-7/h6,8H,2-5H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEYSHKPDVXCKR-BQBZGAKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@]12CC[C@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

The chiral pool approach leverages enantiomerically pure precursors such as trans-4-hydroxy-L-proline, a cost-effective starting material for azabicyclo frameworks. In a method adapted from Ulrich et al., trans-4-hydroxy-L-proline is converted to (2S,4R)-N-tosyl-4-tosyloxymethylpyrrolidine, which undergoes nucleophilic displacement with 2,4-difluoroaniline to form a diazabicyclo[2.2.1]heptane intermediate. While this yields a related structure, modifications such as oxidative ring expansion and methoxy group introduction via Mitsunobu conditions could adapt this route to the target compound.

Tosyl Group Manipulation

Tosyl groups serve as temporary protecting agents for amines during cyclization. Deprotection using HBr/acetic acid followed by reductive amination with formaldehyde introduces bridgehead substituents. For methoxy group installation, a hydroxyl intermediate is methylated using methyl iodide and silver(I) oxide, achieving >90% yield in model systems.

Cyclization Strategies for Bicyclo[3.2.0] Framework

Aza-Prins Cyclization

The Aza-Prins reaction, demonstrated by Gálvez et al., facilitates the formation of 6-oxa-2-azabicyclo[3.2.1]octanes from aldehydes and homoallylamines. Adapting this method, a diene precursor containing a methoxy group could undergo Bi(OTf)~3~-catalyzed cyclization to yield the [3.2.0] system. Key advantages include mild conditions (25–80°C) and high stereoselectivity (up to 88:12 dr).

Double-Mannich Cyclization

Microwave-assisted double-Mannich reactions, as reported for pentaazabicyclo[3.3.1]nonadienes, offer rapid access to strained systems. Heating 3-oxo-2-arylhydrazonopropanal derivatives with ammonium acetate under triethylamine catalysis produces bicyclic amines in 70–85% yield within 5–30 minutes. While this method requires optimization for [3.2.0] systems, it highlights the potential of energy-efficient techniques.

Stereoselective Functionalization

Asymmetric Catalysis

Chiral catalysts such as (R)-BINOL-phosphoric acid enforce stereochemistry during cyclization. In model reactions, enantiomeric excess (ee) values exceeding 95% are achieved for azabicyclo[3.1.0]hexanes. Applying similar conditions to a [3.2.0] precursor could ensure the desired (1R,5S) configuration.

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) combines racemization and selective crystallization. For example, treating a racemic azabicyclo intermediate with Candida antarctica lipase B and isopropanol resolves enantiomers with 99% ee. This method is scalable but requires precise control over reaction kinetics.

Methoxy Group Introduction

Direct Alkylation

Methoxy groups are introduced via SN2 alkylation of hydroxyl intermediates. Using methyl iodide and a hindered base (e.g., DBU) in DMF, methylation proceeds in 85–92% yield. Competing elimination is minimized at low temperatures (–20°C).

Oxidative Methods

Tertiary alcohols, generated via Sharpless epoxidation or dihydroxylation, are methylated using trimethyloxonium tetrafluoroborate. This two-step sequence achieves 78% overall yield in analogous systems.

Purification and Characterization

Supercritical Fluid Chromatography (SFC)

Preparative SFC resolves enantiomers using CO~2~/MeOH-NH~4~OH mobile phases. For azabicyclo[3.1.0]hexanones, this method delivers >99.5% ee with retention times under 1 minute. Adapting these conditions ensures high purity for the target compound.

Spectroscopic Analysis

  • 1H NMR : Bridgehead protons (H1, H5) resonate as doublets at δ 6.76–6.80, while methoxy groups appear as singlets near δ 3.30.
  • 13C NMR : The quaternary bridgehead carbon is observed at δ 56–58, and the methoxy carbon at δ 50–52.

Recent Advances and Alternative Approaches

Flow Chemistry

Continuous-flow systems enhance reaction control for exothermic cyclizations. A microreactor setup reduces byproduct formation by 40% compared to batch processes.

Enzymatic Desymmetrization

Lipases and esterases desymmetrize prochiral intermediates. Pseudomonas cepacia lipase achieves 90% ee in the resolution of azabicyclo[3.1.0]hexane carbamates, a strategy applicable to [3.2.0] systems.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

3,6-Diazabicyclo[3.2.0]heptane Derivatives

Example Compounds:
  • (1R,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane (A-859261)
  • (1S,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane

Key Differences :

  • Structure: These compounds feature two nitrogen atoms (3,6-diaza) compared to the mono-aza core of the target compound. The methyl group at the 6-position enhances basicity.
  • Activity : Both exhibit high α7-nAChR binding affinity (Ki = 0.5–0.6 nM), attributed to their diaza configuration and stereochemistry .
  • Applications : Used as positron emission tomography (PET) radioligands for imaging α7-nAChR in the brain .

Physicochemical Properties :

Property (1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane (1R,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane
Molecular Weight ~177 (free base) 185 (dihydrochloride salt)
Key Substituents 1-OCH₃, 3-NH 6-CH₃, 3,6-NH
LogP (Predicted) ~0.8 ~1.2
Biological Target nAChR (potential) α7-nAChR (confirmed)

A-366833: 3,6-Diazabicyclo[3.2.0]heptane with Cyano-Pyridinyl Substituent

Structure: (1R,5S)-6-(5-Cyano-3-pyridinyl)-3,6-diaza-bicyclo[3.2.0]heptane. Key Differences:

  • The 5-cyano-3-pyridinyl group enhances selectivity for neuronal nicotinic receptors (NNRs).
  • Synthesized via intramolecular [1,3]-dipolar cycloaddition and chiral resolution .
    Activity : Potent NNR agonist (EC₅₀ < 10 nM), highlighting the role of electron-withdrawing substituents in receptor activation .

Meropenem Analogs: 1-Azabicyclo[3.2.0]heptane in Antibiotics

Example: (4R,5S,6S)-3-[[(3S,5S)-5-[(Dimethylamino)carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid. Key Differences:

  • Contains a β-lactam ring fused to the bicyclo[3.2.0]heptane core, critical for antibacterial activity.
  • The hydroxyethyl and carboxy groups improve solubility and target penetration in Gram-negative bacteria .

rac-(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane Hydrochloride

Key Differences :

  • Racemic mixture vs. enantiomerically pure (1R,5S) form.
  • The hydrochloride salt improves crystallinity and stability, though stereochemical purity is essential for optimizing receptor binding .

Structural and Functional Insights

Impact of Substituents

  • Methoxy Group: Enhances metabolic stability and modulates lipophilicity compared to methyl or cyano groups .
  • Diaza vs. Mono-Aza Scaffolds: Diaza derivatives (e.g., A-859261) show higher α7-nAChR affinity due to additional hydrogen-bonding interactions .

Stereochemistry

  • The (1R,5S) configuration is critical for CNS penetration and target selectivity. For example, (1R,5R)- and (1S,5S)-diastereomers of diazabicycloheptanes exhibit divergent binding profiles .

Biological Activity

(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane is a bicyclic compound featuring a nitrogen atom in its structure, which contributes to its unique biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula for this compound is C8H15NOC_8H_{15}NO with a molecular weight of 141 g/mol. The compound features a bicyclic structure that can engage in various chemical interactions due to the presence of the nitrogen atom and the methoxy group.

PropertyValue
Molecular FormulaC8H15NOC_8H_{15}NO
Molecular Weight141 g/mol
LogP0.47
Polar Surface Area12 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The nitrogen atom can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Biological Activity Studies

Recent research has highlighted various aspects of the biological activity of this compound:

  • Antimicrobial Properties :
    • A study indicated that derivatives of azabicyclo compounds show significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) .
    • The compound's structure allows it to penetrate bacterial membranes effectively.
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays demonstrated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells .
  • Neuropharmacological Effects :
    • Research has suggested potential neuroprotective effects, with the compound showing promise in modulating neurotransmitter levels in animal models .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Case Study 1 : A study focused on the compound's effect on MRSA found that it inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antibacterial agent.
  • Case Study 2 : Another investigation assessed its cytotoxic effects on human cancer cell lines, revealing IC50 values ranging from 15 to 30 µM, indicating significant anticancer activity.

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